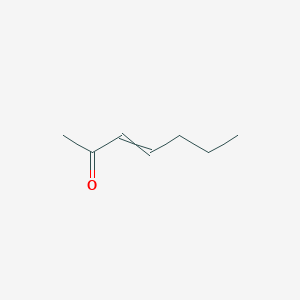

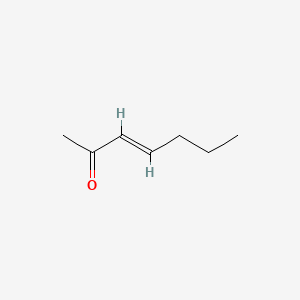

Hept-3-en-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

hept-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHZQADGLDKIPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061510 | |

| Record name | 3-Hepten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119-44-4 | |

| Record name | 3-Hepten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hepten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hept-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Occurrence of Hept-3-en-2-one in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hept-3-en-2-one, a volatile unsaturated ketone, is a naturally occurring compound found in the essential oils of various plant species. This technical guide provides an in-depth overview of the current knowledge regarding the natural occurrence of this compound in plants. It includes a summary of quantitative data, detailed experimental protocols for its analysis, and a proposed biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the phytochemical landscape of this compound.

Natural Occurrence and Quantitative Data

This compound has been identified as a volatile constituent in the essential oils of several plant species, notably within the Lamiaceae family. While its presence has been reported in Mentha spicata (spearmint), comprehensive quantitative data for this specific compound remains limited in publicly available literature. However, analysis of related compounds in other species provides valuable insights into the expected concentration ranges and analytical methodologies.

A closely related C7 ketone, 6-methyl-5-hepten-2-one, has been quantified in the essential oil of Lippia alba, another member of the Verbenaceae family. This provides a valuable reference point for the potential abundance of such short-chain ketones in plant essential oils.

Table 1: Quantitative Data of a Related C7 Ketone in Plant Essential Oil

| Plant Species | Family | Compound | Concentration (%) | Plant Part | Analytical Method | Reference |

| Lippia alba | Verbenaceae | 6-methyl-5-hepten-2-one | 2.4 - 2.7 | Leaves | GC-MS | [1][2] |

Experimental Protocols

The identification and quantification of this compound in plant matrices are primarily achieved through gas chromatography-mass spectrometry (GC-MS). The following is a generalized experimental protocol based on standard practices for essential oil analysis.

Plant Material and Essential Oil Extraction

-

Plant Material Collection: Fresh aerial parts (leaves and stems) of the target plant species are collected, preferably during the flowering stage when the concentration of essential oils is typically at its peak.

-

Hydrodistillation: The collected plant material is subjected to hydrodistillation for a standardized period (e.g., 3 hours) using a Clevenger-type apparatus. The essential oil is collected, dried over anhydrous sodium sulfate, and stored in a sealed vial at low temperatures (e.g., 4°C) in the dark to prevent degradation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A GC-MS system equipped with a fused silica (B1680970) capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 μm film thickness) is used for the analysis.

-

Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration (e.g., 1% v/v).

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 60°C, ramped to 240°C at a rate of 3°C/min, and held for a specified time.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Volume: 1 μL in split mode (e.g., split ratio 1:100).

-

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Interface Temperature: 280°C

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

-

Compound Identification: The identification of this compound is based on the comparison of its mass spectrum with the data from mass spectral libraries (e.g., NIST, Wiley) and its retention index (RI) relative to a series of n-alkanes (C8-C20).

-

Quantification: The relative percentage of this compound is calculated from the GC peak areas without the use of a correction factor. For absolute quantification, a calibration curve is prepared using a certified standard of this compound.

Biosynthesis of this compound in Plants (Proposed Pathway)

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the general principles of lipid metabolism and the formation of other volatile organic compounds, a plausible pathway can be proposed. It is likely derived from the degradation of fatty acids through a modified β-oxidation pathway.

The biosynthesis of the related compound, 6-methyl-5-hepten-2-one, is thought to be derived from the degradation of carotenoids. This suggests that multiple pathways may lead to the formation of short-chain unsaturated ketones in plants.

Proposed Biosynthetic Pathway from Fatty Acids

Caption: Proposed biosynthetic pathway of this compound from unsaturated fatty acids.

This proposed pathway begins with an unsaturated fatty acid, which is acted upon by lipoxygenase to form a hydroperoxide. This intermediate is then cleaved by hydroperoxide lyase to produce a C6 aldehyde, Hex-3-enal. Subsequent reduction by alcohol dehydrogenase yields Hex-3-en-1-ol. The final conversion to this compound would involve a series of enzymatic steps, likely including an oxidation and a carbon addition, though the specific enzymes for these final steps are yet to be identified.

Experimental Workflow and Logical Relationships

The overall workflow for the investigation of this compound in plants involves a series of interconnected steps, from sample collection to data analysis.

Caption: General experimental workflow for the analysis of this compound in plants.

Conclusion

This compound is a naturally occurring volatile compound in plants with potential applications in various fields. This technical guide has summarized the current understanding of its presence in the plant kingdom, provided a framework for its analysis, and proposed a plausible biosynthetic pathway. Further research is required to fully elucidate its quantitative distribution across a wider range of plant species and to definitively establish its biosynthetic route. Such studies will be crucial for harnessing the potential of this compound in drug development and other scientific endeavors.

References

The Enigmatic Origins of Hept-3-en-2-one: A Technical Guide to its Synthesis

Introduction

Hept-3-en-2-one is an α,β-unsaturated ketone that contributes to the characteristic aromas of various natural products, including spearmint (Mentha spicata), hop oil, roasted filberts, and the fruit of the muruci tree.[1][2] Despite its presence in nature, a specific and well-elucidated biosynthetic pathway for this compound has yet to be reported in scientific literature. This technical guide will explore a hypothetical biosynthetic pathway based on analogous metabolic routes for similar compounds. Furthermore, in the absence of a defined biological pathway, this guide will provide an in-depth overview of the established chemical synthesis routes for this compound, which are of significant interest to researchers, scientists, and professionals in drug development for creating this valuable molecule for various applications.

Hypothetical Biosynthesis Pathway of this compound

While the precise enzymatic steps for the biosynthesis of this compound are unknown, a plausible pathway can be postulated based on the known biosynthesis of other unsaturated ketones in plants and fungi. This hypothetical pathway involves the modification of fatty acid metabolism intermediates. The proposed pathway begins with butyryl-CoA, a common intermediate in fatty acid metabolism.

A key step would be a condensation reaction with acetyl-CoA, followed by a series of enzymatic modifications including reduction and dehydration to form the final product. The enzymes involved would likely belong to the polyketide synthase (PKS) or fatty acid synthase (FAS) superfamilies.

Chemical Synthesis of this compound

The chemical synthesis of this compound is well-established and provides a reliable method for its production. Two primary routes are commonly employed: the partial hydrogenation of hept-3-yn-2-one (B1619330) and the aldol (B89426) condensation of butyraldehyde (B50154) with acetone (B3395972).

Partial Hydrogenation of Hept-3-yn-2-one

This method involves a two-step process starting from 1-pentyne (B49018) and acetic anhydride (B1165640) to produce hept-3-yn-2-one. The subsequent partial catalytic hydrogenation of the alkyne yields cis-hept-3-en-2-one.

Aldol Condensation of Butyraldehyde and Acetone

A more direct and widely used method is the base-catalyzed aldol condensation of butyraldehyde and acetone. This reaction can be controlled to favor the formation of the α,β-unsaturated ketone.

Data Presentation

Table 1: Comparison of Chemical Synthesis Routes for this compound

| Synthesis Route | Precursors | Catalyst/Reagents | Key Intermediates | Typical Yield |

| Partial Hydrogenation | 1-Pentyne, Acetic Anhydride | Acetic Anhydride, Hydrogen, Lindlar's Catalyst | Hept-3-yn-2-one | Moderate |

| Aldol Condensation | Butyraldehyde, Acetone | Sodium hydroxide (B78521) or other bases | 4-Hydroxyheptan-2-one | High |

Experimental Protocols

Protocol 1: Synthesis of this compound via Aldol Condensation

Objective: To synthesize (E)-hept-3-en-2-one from butyraldehyde and acetone using a base-catalyzed aldol condensation.

Materials:

-

Butyraldehyde (10 mmol)

-

Acetone (10 mmol)

-

Sodium hydroxide (NaOH, 0.5 g)

-

Ethanol (B145695) (15 mL)

-

Deionized water (10.0 mL)

-

1 N Potassium bisulfate (KHSO₄) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Prepare a solution of NaOH (0.5 g) in deionized water (10.0 mL).

-

In a round-bottom flask, dissolve acetone (10 mmol) in ethanol (15 mL) and cool the mixture to 0 °C in an ice bath.

-

Slowly add the NaOH solution to the acetone-ethanol mixture with stirring.

-

Gradually add butyraldehyde (10 mmol) to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Neutralize the reaction by adding 1 N KHSO₄ solution until the pH is approximately 6.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the organic phase using a rotary evaporator.

-

Purify the crude product by flash column chromatography using a mixture of ethyl acetate (B1210297) and petroleum ether as the eluent to obtain pure (E)-hept-3-en-2-one.

Mandatory Visualization

References

An In-depth Technical Guide to the Chemical and Physical Properties of Hept-3-en-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hept-3-en-2-one, a volatile organic compound found in various natural sources, is of interest to the flavor, fragrance, and chemical synthesis industries. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound. It includes tabulated quantitative data for easy reference, detailed hypothetical experimental protocols for its characterization, and a discussion of its known applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in work involving this unsaturated ketone.

Chemical and Physical Properties

This compound is an α,β-unsaturated ketone with the molecular formula C₇H₁₂O. It exists as two geometric isomers, (E)-hept-3-en-2-one and (Z)-hept-3-en-2-one, each with distinct physical properties. The majority of commercially available and studied this compound is the (E)-isomer.

General and Structural Information

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | Butylideneacetone, Methyl pentenyl ketone | [2][3] |

| CAS Number | 1119-44-4 ((E)-isomer) | [4][5] |

| 69668-88-8 ((Z)-isomer) | [6] | |

| Molecular Formula | C₇H₁₂O | [1][6] |

| Molecular Weight | 112.17 g/mol | [1][6] |

| SMILES | CCC/C=C/C(=O)C ((E)-isomer) | [4] |

| CCC/C=C\C(=O)C ((Z)-isomer) | [6] | |

| InChIKey | JHHZQADGLDKIPM-AATRIKPKSA-N ((E)-isomer) | [4] |

| JHHZQADGLDKIPM-WAYWQWQTSA-N ((Z)-isomer) | [6] |

Physical Properties

| Property | Value | Source |

| Appearance | Colorless to pale yellow oily liquid | [2][6] |

| Odor | Powerful, grassy-green, pungent | [3] |

| Boiling Point | 156-162 °C (at 760 mmHg) | [6][7] |

| 63 °C (at 13 mmHg) | [2] | |

| Density | 0.841 - 0.860 g/cm³ at 25 °C | [2][3][4] |

| Refractive Index (n_D²⁰) | 1.439 - 1.448 | [2][3][4] |

| Solubility | Slightly soluble in water (3087 mg/L at 25 °C est.); soluble in alcohol and oils. | [3][6][7] |

| Vapor Pressure | 2.7 mmHg at 25 °C (est.) | [6] |

| Flash Point | 49 °C (120 °F) | [7] |

Spectroscopic Data

| Technique | Key Data Points | Source |

| Infrared (IR) Spectroscopy | Characteristic peaks for C=O (ketone) and C=C (alkene) functional groups. | [1][8] |

| Raman Spectroscopy | Complementary data to IR for vibrational modes. | [1] |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 112. | [9] |

| ¹H NMR Spectroscopy | Signals corresponding to methyl, methylene, and vinyl protons. | [10] |

| ¹³C NMR Spectroscopy | Signals for carbonyl, vinyl, and aliphatic carbons. | [10] |

Experimental Protocols

The following sections provide detailed, illustrative methodologies for the characterization of this compound. These protocols are based on standard analytical techniques for volatile organic compounds.

Synthesis of (E)-Hept-3-en-2-one

A common laboratory-scale synthesis involves the aldol (B89426) condensation of butanal and acetone (B3395972).

Caption: A simplified workflow for the synthesis of (E)-Hept-3-en-2-one.

Methodology:

-

Reaction Setup: A solution of butanal in acetone is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

-

Base Addition: A dilute aqueous solution of sodium hydroxide (B78521) is added dropwise to the cooled solution with vigorous stirring. The temperature is maintained below 10 °C during the addition.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is neutralized with a dilute acid (e.g., hydrochloric acid) and extracted with an organic solvent such as diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure (E)-hept-3-en-2-one.

Gas Chromatography-Mass Spectrometry (GC-MS)

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C7H12O | CID 14243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 3-Hepten-2-one, (Z)- | C7H12O | CID 5364577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 3-Hepten-2-one | C7H12O | CID 5364578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Hepten-2-one, (E)- [webbook.nist.gov]

- 10. (E)-3-Hepten-2-one(5609-09-6) IR Spectrum [m.chemicalbook.com]

Spectroscopic Characterization of Hept-3-en-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols necessary for the characterization of Hept-3-en-2-one. This α,β-unsaturated ketone is a valuable building block in organic synthesis, and its unambiguous identification is crucial for its application in research and development. This guide focuses on the two geometric isomers, (E)-hept-3-en-2-one and (Z)-hept-3-en-2-one, and presents their characterization data using ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The spectroscopic data for the (E) and (Z) isomers of this compound are summarized in the following tables for easy comparison.

(E)-Hept-3-en-2-one

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.78 | dt | 15.9, 6.9 | H-4 |

| 6.07 | dt | 15.9, 1.6 | H-3 |

| 2.24 | s | - | H-1 (CH₃) |

| 2.18 | q | 7.4 | H-5 (CH₂) |

| 1.49 | sextet | 7.4 | H-6 (CH₂) |

| 0.94 | t | 7.4 | H-7 (CH₃) |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 198.6 | C-2 (C=O) |

| 148.1 | C-4 |

| 131.8 | C-3 |

| 34.5 | C-5 |

| 26.3 | C-1 |

| 21.3 | C-6 |

| 13.7 | C-7 |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 2965, 2935, 2875 | C-H stretch (alkane) |

| 1674 | C=O stretch (α,β-unsaturated ketone) |

| 1632 | C=C stretch |

| 968 | =C-H bend (trans) |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 112 | 25 | [M]⁺ |

| 97 | 10 | [M-CH₃]⁺ |

| 83 | 40 | [M-C₂H₅]⁺ |

| 69 | 100 | [M-C₃H₇]⁺ (base peak) |

| 43 | 85 | [CH₃CO]⁺ |

(Z)-Hept-3-en-2-one

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.15 | dt | 11.6, 7.5 | H-4 |

| 5.85 | dt | 11.6, 1.6 | H-3 |

| 2.20 | s | - | H-1 (CH₃) |

| 2.55 | q | 7.5 | H-5 (CH₂) |

| 1.50 | sextet | 7.5 | H-6 (CH₂) |

| 0.95 | t | 7.5 | H-7 (CH₃) |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 198.2 | C-2 (C=O) |

| 147.5 | C-4 |

| 130.5 | C-3 |

| 29.5 | C-5 |

| 26.0 | C-1 |

| 21.8 | C-6 |

| 13.9 | C-7 |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 2960, 2930, 2870 | C-H stretch (alkane) |

| 1685 | C=O stretch (α,β-unsaturated ketone) |

| 1630 | C=C stretch |

| ~700 | =C-H bend (cis) |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 112 | 20 | [M]⁺ |

| 97 | 15 | [M-CH₃]⁺ |

| 83 | 35 | [M-C₂H₅]⁺ |

| 69 | 100 | [M-C₃H₇]⁺ (base peak) |

| 55 | 60 | [C₄H₇]⁺ |

| 43 | 90 | [CH₃CO]⁺ |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved. The solution should be clear and free of any particulate matter.

¹H NMR Acquisition:

-

Instrument: 400 MHz or 500 MHz NMR Spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans.

-

Processing: Fourier transform the Free Induction Decay (FID), phase the spectrum, and calibrate the chemical shift using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

-

Instrument: 100 MHz or 125 MHz NMR Spectrometer.

-

Pulse Program: Standard proton-decoupled ¹³C experiment.

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Processing: Fourier transform the FID, phase the spectrum, and calibrate the chemical shift using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place one to two drops of the neat liquid this compound sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

-

Mount the "sandwich" in the spectrometer's sample holder.

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Mode: Transmittance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the clean, empty salt plates should be acquired prior to running the sample.

Mass Spectrometry (MS)

Sample Introduction and Ionization (GC-MS):

-

Inject a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or ether) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer.

-

The sample is vaporized and separated on the GC column before entering the mass spectrometer.

-

Ionization is typically achieved by Electron Ionization (EI) at 70 eV.

Data Acquisition:

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-200.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic characterization of a chemical compound.

An In-Depth Technical Guide to the Synthesis of (E)-Hept-3-en-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Hept-3-en-2-one is a valuable α,β-unsaturated ketone intermediate in organic synthesis. This technical guide provides a comprehensive overview of its synthesis, focusing on the widely employed Claisen-Schmidt condensation. Detailed experimental protocols, quantitative data, and visual representations of the reaction mechanism and workflow are presented to facilitate its practical application in research and development settings.

Introduction

(E)-Hept-3-en-2-one, an aliphatic enone, serves as a versatile building block in the synthesis of more complex molecules. Its conjugated system allows for a variety of chemical transformations, making it a key intermediate in the preparation of pharmaceuticals and other fine chemicals. The most common and efficient method for its synthesis is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone. This guide will focus on the synthesis of (E)-Hept-3-en-2-one via the condensation of butyraldehyde (B50154) and acetone (B3395972).

Core Synthesis Method: Claisen-Schmidt Condensation

The synthesis of (E)-Hept-3-en-2-one is effectively achieved through the base-catalyzed Claisen-Schmidt condensation of butyraldehyde and acetone. In this reaction, the enolate of acetone acts as a nucleophile, attacking the carbonyl carbon of butyraldehyde. The resulting β-hydroxy ketone readily undergoes dehydration to yield the more stable, conjugated (E)-Hept-3-en-2-one.

Reaction Mechanism

The reaction proceeds through the following key steps:

-

Enolate Formation: A base, typically sodium hydroxide (B78521), abstracts an α-hydrogen from acetone to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The acetone enolate attacks the electrophilic carbonyl carbon of butyraldehyde.

-

Protonation: The resulting alkoxide is protonated by a protic solvent (e.g., water or ethanol) to form a β-hydroxy ketone (4-hydroxyheptan-2-one).

-

Dehydration: Under the reaction conditions, the β-hydroxy ketone undergoes base-catalyzed dehydration to form the final α,β-unsaturated ketone, (E)-Hept-3-en-2-one.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of (E)-Hept-3-en-2-one.

| Parameter | Value | Reference |

| Molecular Formula | C₇H₁₂O | --INVALID-LINK-- |

| Molecular Weight | 112.17 g/mol | --INVALID-LINK-- |

| Reported Yield | 94.48% | --INVALID-LINK-- |

| ¹H NMR (CDCl₃) | See Table 2 | --INVALID-LINK-- |

| ¹³C NMR (CDCl₃) | See Table 3 | --INVALID-LINK-- |

Table 1: Key Quantitative Data for (E)-Hept-3-en-2-one.

Table 2: ¹H NMR Spectroscopic Data for (E)-Hept-3-en-2-one.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.82 | dt | 1H | H-4 |

| 6.09 | d | 1H | H-3 |

| 2.24 | s | 3H | H-1 |

| 2.18 | q | 2H | H-5 |

| 1.51 | sextet | 2H | H-6 |

| 0.94 | t | 3H | H-7 |

Table 3: ¹³C NMR Spectroscopic Data for (E)-Hept-3-en-2-one.

| Chemical Shift (ppm) | Assignment |

| 198.6 | C-2 |

| 148.9 | C-4 |

| 132.5 | C-3 |

| 34.7 | C-5 |

| 26.8 | C-1 |

| 21.3 | C-6 |

| 13.7 | C-7 |

Detailed Experimental Protocol

This protocol is based on a general procedure for Claisen-Schmidt condensations.[1]

Materials and Reagents

-

Butyraldehyde (Reagent Grade)

-

Acetone (Reagent Grade)

-

Sodium Hydroxide (NaOH)

-

Ethanol (B145695) (95%)

-

Deionized Water

-

Diethyl Ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

1 M Hydrochloric Acid (HCl)

-

Silica (B1680970) Gel (for column chromatography)

-

Ethyl Acetate (B1210297) (for chromatography)

-

Petroleum Ether (for chromatography)

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide (0.5 g, 12.5 mmol) in a mixture of deionized water (10 mL) and ethanol (15 mL).

-

Addition of Ketone: To the stirred basic solution, add acetone (0.73 mL, 10 mmol).

-

Addition of Aldehyde: Cool the mixture to 0 °C in an ice bath. Slowly add butyraldehyde (0.90 mL, 10 mmol) dropwise from the dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Workup:

-

Neutralize the reaction mixture by the dropwise addition of 1 M HCl until the pH is approximately 7.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a mixture of ethyl acetate and petroleum ether as the eluent, to afford pure (E)-Hept-3-en-2-one.

Visualizations

Reaction Pathway

Caption: Claisen-Schmidt condensation pathway.

Experimental Workflow

Caption: Experimental workflow for synthesis.

References

A Technical Guide to the Synthesis of (Z)-Hept-3-en-2-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining (Z)-Hept-3-en-2-one, a valuable unsaturated ketone in organic synthesis. The document details three core strategies: the Wittig reaction, the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction, and the stereoselective reduction of hept-3-yn-2-one (B1619330). Each method is presented with detailed experimental protocols, quantitative data where available, and visual diagrams to elucidate the reaction pathways.

Core Synthetic Strategies

The synthesis of (Z)-Hept-3-en-2-one can be approached through several strategic disconnections. The most prominent methods focus on the stereoselective formation of the Z-configured carbon-carbon double bond. The three primary routes explored in this guide are:

-

Wittig Reaction: This classical olefination method utilizes a non-stabilized phosphorus ylide to react with an aldehyde, generally favoring the formation of the (Z)-alkene.

-

Still-Gennari Olefination: A modification of the Horner-Wadsworth-Emmons reaction that employs phosphonates with electron-withdrawing groups to achieve high Z-selectivity in the olefination of aldehydes.

-

Stereoselective Reduction of an Ynone: This approach involves the synthesis of the corresponding alkyne, hept-3-yn-2-one, followed by a partial reduction of the triple bond to a cis-double bond using a poisoned catalyst.

The following sections provide a detailed exploration of each of these synthetic pathways.

Data Presentation: Comparison of Synthetic Methods

The table below summarizes the key quantitative data associated with the synthesis of (Z)-alkenes via the methodologies discussed. While specific data for (Z)-Hept-3-en-2-one is not available for all methods, representative data for similar substrates is provided to allow for a comparative assessment.

| Method | Key Reagents | Typical Z/E Selectivity | Typical Yield (%) | Notes |

| Wittig Reaction | Propanal, 1-(triphenylphosphoranylidene)propan-2-one | Moderate to High | Variable | The stereoselectivity is highly dependent on the reaction conditions and the nature of the ylide. Non-stabilized ylides, such as the one required for this synthesis, generally provide good Z-selectivity.[1][2][3] The reaction can be performed under lithium-salt-free conditions to favor kinetic control and enhance Z-selectivity.[1] |

| Still-Gennari Olefination | Propanal, bis(2,2,2-trifluoroethyl) (1-carboxyethyl)phosphonate, KHMDS, 18-crown-6 (B118740) | >95:5 | 70-95 | This method is known for its excellent Z-selectivity for a wide range of aldehydes.[4][5][6][7] The use of phosphonates with electron-withdrawing fluoroalkyl groups and a strong, non-coordinating base at low temperatures is crucial for achieving high stereoselectivity.[6] New modifications using different phosphonates and bases like NaH have also shown excellent Z-selectivity.[5][6][8] |

| Reduction of Hept-3-yn-2-one | Hept-3-yn-2-one, H₂, Lindlar's Catalyst (Pd/CaCO₃ poisoned with lead acetate (B1210297) and quinoline) | >95% cis | 85-95 | This method offers very high stereoselectivity for the Z-isomer.[9][10] The reaction requires careful monitoring to prevent over-reduction to the corresponding alkane. The precursor, hept-3-yn-2-one, can be synthesized via methods like Sonogashira coupling.[11] |

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic transformations.

Method 1: Wittig Reaction (General Protocol)

While a specific protocol for (Z)-Hept-3-en-2-one is not detailed in the literature, the following general procedure for the Z-selective Wittig olefination with a non-stabilized ylide can be adapted.[2][12][13]

1. Preparation of the Phosphonium (B103445) Salt:

-

In a round-bottom flask, dissolve triphenylphosphine (B44618) (1.1 eq) in anhydrous toluene.

-

Add 1-bromopropane (B46711) (1.0 eq) and heat the mixture to reflux for 24 hours.

-

Cool the reaction mixture to room temperature, and collect the precipitated phosphonium salt by filtration.

-

Wash the salt with cold diethyl ether and dry under vacuum.

2. Ylide Formation and Olefination:

-

Suspend the phosphonium salt (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the suspension to -78 °C in a dry ice/acetone bath.

-

Add a strong base such as n-butyllithium (n-BuLi) (1.0 eq) dropwise. The formation of the ylide is indicated by the appearance of a deep red or orange color.

-

After stirring for 1 hour at -78 °C, add propanal (1.0 eq) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to isolate (Z)-Hept-3-en-2-one.

Method 2: Still-Gennari Olefination (Representative Protocol)

The following is a representative protocol for the Still-Gennari modification, which is expected to provide high Z-selectivity for the synthesis of (Z)-Hept-3-en-2-one from propanal.[5]

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add bis(2,2,2-trifluoroethyl) (1-carboxyethyl)phosphonate (1.1 eq) and 18-crown-6 (1.2 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq) in THF.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add propanal (1.0 eq) dropwise to the reaction mixture.

-

Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to yield (Z)-Hept-3-en-2-one.

Method 3: Stereoselective Reduction of Hept-3-yn-2-one

This two-step process involves the synthesis of the ynone precursor followed by its stereoselective reduction.

1. Synthesis of Hept-3-yn-2-one via Sonogashira Coupling (General Protocol): [11][14]

-

To a solution of 1-pentyne (B49018) (1.2 eq) in a suitable solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 4 mol%), and a base (e.g., triethylamine, 2.0 eq).

-

Bubble argon through the solution for 15 minutes to degas.

-

Add acetyl chloride (1.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Filter the reaction mixture through a pad of celite and wash with the solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain hept-3-yn-2-one.

2. Catalytic Hydrogenation with Lindlar's Catalyst: [9][10]

-

In a round-bottom flask, dissolve hept-3-yn-2-one (1.0 eq) in a suitable solvent such as hexane (B92381) or ethanol.

-

Add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead) (5-10 wt% of the alkyne).

-

For enhanced selectivity, a drop of quinoline (B57606) can be added as a further poison.

-

Attach the flask to a hydrogenation apparatus and purge the system with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm from a balloon) at room temperature.

-

Carefully monitor the reaction progress by GC or TLC to avoid over-reduction to the alkane.

-

Once the starting material is consumed, purge the system with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to afford the crude (Z)-Hept-3-en-2-one. Further purification can be achieved by column chromatography if necessary.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic methodologies.

Caption: Wittig reaction pathway for (Z)-Hept-3-en-2-one synthesis.

Caption: Still-Gennari olefination for Z-selective enone synthesis.

Caption: Synthesis of (Z)-Hept-3-en-2-one via ynone reduction.

References

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Still-Gennari Olefination [ch.ic.ac.uk]

- 5. Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]

An In-depth Technical Guide to the Identification of Hept-3-en-2-one Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, synthesis, and characterization of the geometric isomers of Hept-3-en-2-one: (E)-hept-3-en-2-one and (Z)-hept-3-en-2-one. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, analytical chemistry, and drug development.

Introduction to this compound Isomers

This compound is an α,β-unsaturated ketone with the molecular formula C₇H₁₂O. The presence of a carbon-carbon double bond at the 3-position gives rise to geometric isomerism, resulting in two distinct stereoisomers: (E)-hept-3-en-2-one (trans) and (Z)-hept-3-en-2-one (cis). These isomers possess the same molecular formula and connectivity but differ in the spatial arrangement of substituents around the double bond. This seemingly subtle difference can lead to significant variations in their physical, chemical, and biological properties, making their accurate identification and separation crucial in research and development.

Comparative Data of this compound Isomers

The following table summarizes the key quantitative data for the (E) and (Z) isomers of this compound for easy comparison.

| Property | (E)-hept-3-en-2-one | (Z)-hept-3-en-2-one |

| CAS Number | 5609-09-6[1][2] | 69668-88-8[3] |

| Molecular Formula | C₇H₁₂O[1][2] | C₇H₁₂O[3] |

| Molecular Weight | 112.17 g/mol [2] | 112.17 g/mol [3] |

| Density | 0.860 g/mL | No data available |

| Refractive Index | 1.445 | No data available |

| Boiling Point | 63 °C at 13 mmHg | No data available |

| ¹H NMR | Data available[4] | No data available |

| ¹³C NMR | Data available[4] | No data available |

| IR Spectrum | Data available[5] | Data available[3] |

| Mass Spectrum | Data available[1][2] | Data available[3] |

Experimental Protocols

Synthesis of this compound Isomers

The synthesis of α,β-unsaturated ketones like this compound can be achieved through various methods. A common approach is the aldol (B89426) condensation reaction. The stereochemical outcome (E or Z) can often be controlled by the reaction conditions and the choice of reagents.

3.1.1. Synthesis of (E)-hept-3-en-2-one via Aldol Condensation

This protocol is a general method for the synthesis of the more stable trans isomer.

-

Materials:

-

Butanal (Butyraldehyde)

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hydrochloric acid (HCl), 1M solution

-

-

Procedure:

-

Prepare a solution of sodium hydroxide (e.g., 10% w/v) in a mixture of water and ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the flask to 0-5 °C in an ice bath.

-

Slowly add a mixture of butanal and a slight excess of acetone to the cooled NaOH solution with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature for several hours or overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, neutralize the reaction mixture with 1M HCl until it reaches a pH of ~7.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

-

3.1.2. Synthesis of (Z)-hept-3-en-2-one

The synthesis of the less stable cis isomer is more challenging and often requires specific stereoselective methods. One potential approach involves the Wittig reaction or a Horner-Wadsworth-Emmons reaction using a (Z)-selective phosphonate (B1237965) ylide.

-

Materials:

-

(Carbethoxymethylene)triphenylphosphorane (or a suitable (Z)-selective ylide)

-

Butanal

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Methylmagnesium bromide (MeMgBr) in diethyl ether

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

-

Procedure (Illustrative Wittig approach):

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the phosphonium (B103445) salt in anhydrous THF.

-

Cool the suspension to -78 °C and add n-BuLi dropwise to generate the ylide.

-

Slowly add butanal to the ylide solution at -78 °C and allow the mixture to warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous MgSO₄.

-

After solvent removal, the resulting α,β-unsaturated ester is then converted to the ketone. This can be achieved by reaction with a Grignard reagent like methylmagnesium bromide, followed by an acidic workup.

-

Purification of the final product is typically performed by column chromatography.

-

Separation and Identification of (E) and (Z) Isomers

The separation and identification of the (E) and (Z) isomers of this compound can be effectively achieved using chromatographic and spectroscopic techniques.

3.2.1. Gas Chromatography (GC)

-

Column: A non-polar capillary column (e.g., HP-5 or equivalent) is suitable for the separation of these isomers.

-

Carrier Gas: Helium or hydrogen.

-

Injection: A split injection is typically used.

-

Oven Program: A temperature gradient program can be optimized to achieve baseline separation of the two isomers. Generally, the more volatile (Z)-isomer will elute before the (E)-isomer.

-

Detection: A Flame Ionization Detector (FID) is commonly used. For identification, a Mass Spectrometer (MS) detector is invaluable.

3.2.2. High-Performance Liquid Chromatography (HPLC)

-

Column: A normal-phase column (e.g., silica or cyano-bonded) or a reverse-phase column (e.g., C18) can be used. Separation on a normal-phase column is often more effective for geometric isomers.

-

Mobile Phase: For normal-phase HPLC, a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like isopropanol (B130326) or ethyl acetate (B1210297) can be used. For reverse-phase HPLC, a mixture of water and acetonitrile (B52724) or methanol (B129727) is typical.

-

Detection: A UV detector set to the λmax of the α,β-unsaturated ketone chromophore (typically around 220-240 nm) is suitable.

3.2.3. Spectroscopic Identification

-

¹H NMR Spectroscopy: The coupling constant (J) between the vinylic protons at C3 and C4 is a key diagnostic feature. For the (E)-isomer, the J-value is typically larger (around 15-18 Hz), while for the (Z)-isomer, it is smaller (around 10-12 Hz).

-

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly the allylic carbons, can differ between the two isomers due to steric effects.

-

Infrared (IR) Spectroscopy: The C=C stretching vibration in the (E)-isomer is often at a slightly higher wavenumber and can be more intense than in the (Z)-isomer.

-

Mass Spectrometry (MS): While the mass spectra of the two isomers will be very similar, there might be subtle differences in the fragmentation patterns that can be used for identification when coupled with chromatographic separation.

Workflow for Identification of this compound Isomers

The following diagram illustrates a logical workflow for the synthesis, separation, and identification of the (E) and (Z) isomers of this compound.

Conclusion

The accurate identification and separation of the (E) and (Z) isomers of this compound are essential for understanding their distinct properties and for their application in various fields of chemical research. This guide has provided a comprehensive overview of the key data, experimental protocols, and a logical workflow to aid researchers in this endeavor. The successful application of these methods will enable the unambiguous characterization of these important α,β-unsaturated ketones.

References

Hept-3-en-2-one: A Technical Guide for Researchers

CAS Number: 1119-44-4

This technical guide provides an in-depth overview of Hept-3-en-2-one, a valuable compound for professionals in research, chemical synthesis, and drug development. This document outlines its chemical identity, physicochemical properties, synthesis, and analytical procedures, with a focus on its relevance in scientific applications.

Chemical Identity and Synonyms

This compound is an unsaturated ketone with the molecular formula C₇H₁₂O.[1] It is also known by a variety of synonyms, which are crucial for comprehensive literature and database searches.

| Synonym | Reference |

| 3-Hepten-2-one | [1] |

| (E)-Hept-3-en-2-one | [1] |

| trans-3-Hepten-2-one | [1][2] |

| Methyl pentenyl ketone | [2] |

| Butylideneacetone | [2] |

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below, providing a foundational understanding of its physical and spectral characteristics.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O | [1] |

| Molecular Weight | 112.17 g/mol | [1] |

| CAS Number | 1119-44-4 | [1] |

| Appearance | Colorless oily liquid with a powerful green-grassy, pungent odor | [1] |

| Density | 0.841 - 0.847 g/cm³ | [1] |

| Boiling Point | 63 °C | [1] |

| Refractive Index | 1.439 - 1.448 | [1] |

| Kovats Retention Index (Standard non-polar) | 940, 905.2, 904, 909, 911 | [1] |

| Kovats Retention Index (Standard polar) | 1274 | [1] |

| ¹H NMR Chemical Shifts (ppm) | δ 6.817, 6.079, 2.249, 2.22, 1.513, 0.951 | [3] |

| LogP | 1.7 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided to facilitate its use in a laboratory setting.

Synthesis via Aldol (B89426) Condensation

This compound can be synthesized via a base-catalyzed aldol condensation between propanal and acetone (B3395972). The following is a representative protocol.

Materials:

-

Propanal

-

Acetone

-

10% Sodium hydroxide (B78521) solution

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Stirring apparatus

-

Separatory funnel

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a stirrer, combine a molar excess of acetone with propanal.

-

Slowly add a 10% aqueous solution of sodium hydroxide to the stirred mixture at room temperature.

-

Continue stirring for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, transfer the mixture to a separatory funnel and add diethyl ether to extract the organic product.

-

Wash the organic layer sequentially with water and then with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification by Fractional Distillation

The crude product from the synthesis can be purified by fractional distillation to obtain high-purity this compound.

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux column)

-

Condenser

-

Receiving flask

-

Heating mantle

-

Thermometer

Procedure:

-

Set up the fractional distillation apparatus, ensuring all joints are properly sealed.[4]

-

Place the crude this compound into the round-bottom flask with boiling chips.

-

Heat the flask gently. The vapor will rise through the fractionating column, where a series of condensations and vaporizations will enrich the more volatile component at the top.[4]

-

Monitor the temperature at the head of the column. The fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 154-155 °C at atmospheric pressure) should be collected in a clean receiving flask.[5]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity and identity of the synthesized this compound can be confirmed using GC-MS.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

Procedure:

-

Prepare a dilute solution of the purified this compound in a volatile solvent such as dichloromethane (B109758) or hexane.

-

Set the GC oven temperature program. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

The injector temperature is typically set to 250°C and the transfer line to 280°C.

-

Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

The mass spectrometer can be operated in electron ionization (EI) mode, scanning a mass range of m/z 40-300.

-

The resulting chromatogram will show a peak at a specific retention time for this compound, and the corresponding mass spectrum can be compared to library spectra for confirmation.

Biological Activity and Relevance in Drug Development

While this compound is primarily utilized in the flavor and fragrance industry, its chemical structure as an α,β-unsaturated ketone warrants consideration of its potential biological activity.[6] Compounds belonging to this class are known to be reactive Michael acceptors and can exhibit a range of biological effects, including cytotoxicity.[7][8][9]

The electrophilic nature of the carbon-carbon double bond conjugated to the carbonyl group makes these compounds susceptible to nucleophilic attack by biological macromolecules such as proteins and DNA.[9] This reactivity is the basis for the observed toxicity of many α,β-unsaturated carbonyl compounds, which can induce cellular stress and mitochondrial dysfunction.[7][10]

Currently, there is limited specific research on the direct involvement of this compound in signaling pathways or its application as a lead compound in drug development. However, the general toxicological profile of α,β-unsaturated ketones suggests that any potential therapeutic application would need to be carefully evaluated against its cytotoxic potential.[10] Further research is required to explore any specific biological targets and signaling pathways that may be modulated by this compound.

Visualizations

The following diagrams illustrate the synthesis and purification workflow for this compound and a conceptual representation of the potential biological reactivity of α,β-unsaturated ketones.

Caption: Synthesis and purification workflow for this compound.

References

- 1. 3-Hepten-2-one | C7H12O | CID 5364578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for 3-Hepten-2-one (HMDB0031486) [hmdb.ca]

- 3. (E)-3-Hepten-2-one(5609-09-6) 1H NMR [m.chemicalbook.com]

- 4. Purification [chem.rochester.edu]

- 5. 1-hepten-3-one, 2918-13-0 [thegoodscentscompany.com]

- 6. 3-hepten-2-one, 1119-44-4 [thegoodscentscompany.com]

- 7. Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Hept-3-en-2-one: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hept-3-en-2-one, a volatile unsaturated ketone, has garnered interest across various scientific disciplines due to its presence in a wide array of natural sources and its utility as a flavor and fragrance agent. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound, with a focus on its synthesis, natural occurrence, and spectroscopic characterization. Detailed experimental protocols for its synthesis are provided, along with a summary of its quantitative data and a visualization of its proposed biosynthetic pathway.

Introduction

This compound (C₇H₁₂O) is an organic compound that exists as two geometric isomers, (E)-hept-3-en-2-one and (Z)-hept-3-en-2-one. It is characterized by a powerful, green, grassy, and somewhat pungent odor. This compound is a constituent of various plants, including spearmint (Mentha spicata), and has been identified in the volatile compounds of certain insects.[1] Its organoleptic properties have led to its use as a flavoring ingredient in foods and as a component in fragrance concentrates.[2] This guide aims to consolidate the current knowledge on this compound, providing a valuable resource for researchers in natural product chemistry, food science, and chemical synthesis.

Discovery and History

Chemical and Physical Properties

A summary of the key quantitative data for the (E) and (Z) isomers of this compound is presented in the table below.

| Property | (E)-Hept-3-en-2-one | (Z)-Hept-3-en-2-one | Reference |

| Molecular Formula | C₇H₁₂O | C₇H₁₂O | [1] |

| Molecular Weight | 112.17 g/mol | 112.17 g/mol | [1] |

| CAS Number | 1119-44-4 | 69668-88-8 | [1][3] |

| Boiling Point | 63 °C @ 13 mmHg | 34-39 °C @ 11 mmHg | [2][4] |

| Density | 0.8496 g/cm³ (20°C) | 0.8840 g/cm³ (20°C) | [2] |

| Refractive Index (n_D²⁰) | 1.4436 | 1.4325 | [2] |

Experimental Protocols

Synthesis of (E)-Hept-3-en-2-one via Aldol (B89426) Condensation

A common and straightforward method for the synthesis of (E)-hept-3-en-2-one is the base-catalyzed aldol condensation of butyraldehyde (B50154) and acetone (B3395972).[5]

Procedure:

-

A solution of sodium hydroxide (B78521) (0.5 g) in water (10.0 mL) is prepared in a flask and cooled to 0 °C.

-

A solution of butyraldehyde (10 mmol) and acetone (10 mmol) in ethanol (B145695) (15 mL) is added gradually to the cooled NaOH solution.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Following the reaction, a 1 N solution of potassium bisulfate (KHSO₄) is added to neutralize the mixture to a pH of approximately 6.

-

The aqueous solution is then extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography using a mixture of ethyl acetate (B1210297) and petroleum ether as the eluent to yield (E)-hept-3-en-2-one.[5]

Synthesis of (Z)-Hept-3-en-2-one

The cis-isomer is typically synthesized through a two-step process starting from 1-pentyne.[2]

Procedure:

-

Acetylation of 1-Pentyne: 1-Pentyne is reacted with acetic anhydride (B1165640) to yield hept-3-yn-2-one (B1619330).

-

Partial Catalytic Hydrogenation: The resulting hept-3-yn-2-one is then subjected to partial catalytic hydrogenation, for example using a Lindlar catalyst, to selectively reduce the alkyne to a cis-alkene, yielding (Z)-hept-3-en-2-one.[2]

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

-

Mass Spectrometry (MS): The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 112, corresponding to its molecular weight. Key fragmentation patterns can also be observed.

-

Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands for the carbonyl group (C=O) of the ketone at approximately 1670-1690 cm⁻¹ and the carbon-carbon double bond (C=C) of the alkene at around 1630 cm⁻¹.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides distinct signals for the protons in the molecule, including the vinylic protons, the methyl protons of the acetyl group, and the protons of the propyl chain. The coupling constants between the vinylic protons can be used to distinguish between the (E) and (Z) isomers.

-

¹³C NMR: The carbon NMR spectrum shows characteristic chemical shifts for the carbonyl carbon, the olefinic carbons, and the carbons of the alkyl groups.

-

Biosynthesis and Biological Role

This compound is a naturally occurring compound found in various plants, with its presence being well-documented in Mentha spicata (spearmint).[6] It is believed to be a product of the fatty acid degradation pathway. While the specific enzymatic steps leading to this compound are not fully elucidated, a plausible biosynthetic pathway can be proposed based on the known metabolism of lipids.

Proposed Biosynthetic Pathway

The biosynthesis is thought to initiate from linolenic or linoleic acid, which undergoes oxidation and subsequent cleavage.

Caption: Proposed biosynthetic pathway of this compound from fatty acid precursors.

Role as a Semiochemical

While some ketones with similar structures are known to act as insect pheromones, the specific role of this compound as a pheromone and its associated signaling pathway are not yet well-defined in the scientific literature. Further research is needed to explore its potential as a semiochemical in insect communication.

Conclusion

This compound is a significant natural product with established applications in the flavor and fragrance industry. Its synthesis is well-understood, with established protocols for producing both of its geometric isomers. While its biosynthetic pathway is not yet fully detailed, it is believed to originate from the degradation of fatty acids. Future research may further elucidate the specific enzymatic machinery responsible for its production in nature and explore its potential biological activities, including its role as a semiochemical. This guide provides a foundational understanding of this compound for professionals in the fields of chemistry and drug development.

References

The Enigmatic Role of Hept-3-en-2-one in Insect Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hept-3-en-2-one, a volatile organic compound, is cataloged as a semiochemical, suggesting a role in insect communication. However, its specific function as a pheromone remains largely uncharacterized in publicly available scientific literature. This technical guide consolidates the current understanding of related insect pheromones, providing a framework for investigating the potential role of this compound. We delve into the general principles of insect pheromone biosynthesis, olfactory reception, and behavioral responses, drawing parallels from structurally similar, well-documented ketone pheromones. Furthermore, this guide outlines detailed experimental protocols and data presentation strategies to facilitate future research into the pheromonal activities of this compound, aiming to equip researchers with the necessary tools to explore this uncharted territory in chemical ecology.

Introduction: The Status of this compound as an Insect Pheromone

This compound is recognized as a semiochemical, a broad class of compounds that mediate interactions between organisms. While its presence is noted in various natural sources, its specific role as an attractant, repellent, aggregation, or alarm pheromone in any particular insect species is not well-documented in peer-reviewed literature. The Pherobase, a comprehensive database of semiochemicals, lists this compound, but lacks detailed information on its precise pheromonal function.[1] This guide, therefore, serves as a foundational resource, extrapolating from established knowledge of similar ketone-based pheromones to propose a research framework for elucidating the role of this compound.

Biosynthesis of Ketone Pheromones in Insects: A Putative Pathway for this compound

The biosynthesis of insect pheromones, particularly those with a ketone functional group, often originates from fatty acid or polyketide metabolic pathways.[2] While the specific biosynthetic route to this compound in insects is unknown, we can infer a plausible pathway based on the biosynthesis of the structurally related compound, (S)-4-methyl-3-heptanone. The biosynthesis of (S)-4-methyl-3-heptanone has been shown to proceed via a polyketide/fatty acid-type metabolic route, utilizing propionate (B1217596) units as precursors.[3]

A hypothetical biosynthetic pathway for this compound could similarly involve the condensation of acetyl-CoA and propionyl-CoA units, followed by a series of enzymatic reactions including reduction, dehydration (to form the double bond), and oxidation to yield the final ketone product.

Olfactory Reception of Ketones in Insects

Insects detect volatile chemical cues, including pheromones, through a sophisticated olfactory system. Odorant molecules are primarily detected by olfactory receptor neurons (ORNs) housed in sensilla on the antennae and maxillary palps. These ORNs express specific odorant receptors (ORs), which are ligand-gated ion channels.[4] The binding of a pheromone to its cognate OR triggers the opening of the ion channel, leading to depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the antennal lobe of the insect brain for processing.

While a specific receptor for this compound has not been identified, studies on the related compound, 2-heptanone (B89624), have shown that it elicits responses in the ORNs of Drosophila melanogaster. This suggests that this compound is likely to be detected by a subset of ORNs tuned to similar aliphatic ketones. The honey bee (Apis mellifera) utilizes 2-heptanone as a component of its alarm pheromone, which has a repellent effect on predatory insects, indicating a well-defined olfactory pathway for this class of compounds in some species.[5]

Potential Behavioral Roles and Quantitative Data

The behavioral response to a pheromone is highly context-dependent and can include attraction for mating, aggregation at a food source, repulsion from a threat (alarm), or trail-following. Given the lack of specific data for this compound, we present a table of quantitative data for related ketone pheromones to provide a comparative context for future studies.

| Pheromone Component | Insect Species | Behavioral Role | Quantitative Effect | Reference |

| 2-Heptanone | Apis mellifera (Honey Bee) | Alarm Pheromone (Repellent) | Significantly reduces predator presence near the hive | [5] |

| (S)-4-Methyl-3-heptanone | Myrmica ants | Alarm Pheromone | Induces aggressive and dispersal behaviors at low concentrations | N/A |

| (R)-3-hydroxyhexan-2-one | Anelaphus inflaticollis | Aggregation Pheromone | Significantly increases trap catches compared to controls | [6][7] |

Experimental Protocols for Investigating this compound

To elucidate the role of this compound as an insect pheromone, a systematic experimental approach is required. The following protocols provide a roadmap for researchers.

Pheromone Identification and Quantification

-

Insect Rearing and Gland Dissection: Establish a laboratory colony of the target insect species. Dissect potential pheromone glands (e.g., mandibular, Dufour's, or abdominal glands) under a stereomicroscope.

-

Solvent Extraction: Extract the dissected glands with a non-polar solvent such as hexane (B92381) or dichloromethane.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the crude extract using GC-MS to separate and identify the volatile components. Compare the mass spectrum of any peak corresponding to this compound with a synthetic standard.

-

Quantification: Use a synthetic standard to create a calibration curve and quantify the amount of this compound present in the gland extracts.

Electrophysiological Assays

-

Electroantennography (EAG): Prepare an insect antenna and mount it between two electrodes. Deliver puffs of air containing a known concentration of synthetic this compound over the antenna and record the resulting electrical potential.

-

Single Sensillum Recording (SSR): Insert a recording electrode into a single sensillum on the antenna to record the action potentials of individual ORNs in response to stimulation with this compound.

Behavioral Bioassays

-

Olfactometer Assays: Use a Y-tube or four-arm olfactometer to assess the preference of an insect for an airstream containing this compound versus a control airstream (solvent only). Record the time spent in each arm and the number of choices made.

-

Field Trapping: Deploy traps in the natural habitat of the target insect species baited with a synthetic lure containing this compound. Compare the number of insects caught in baited traps versus unbaited control traps.

Conclusion and Future Directions

While the specific role of this compound as an insect pheromone remains an open question, the methodologies and comparative data presented in this guide provide a robust framework for its investigation. Future research should focus on screening a diverse range of insect species, particularly those known to utilize ketone pheromones, for the presence and activity of this compound. Elucidating its role could have significant implications for the development of novel pest management strategies and for a deeper understanding of the chemical language of insects. The systematic application of the outlined protocols will be crucial in moving this compound from a compound of unknown function to a well-characterized component of insect chemical communication.

References

- 1. Semiochemical compound: (E)-3-Hepten-2-one | C7H12O [pherobase.com]

- 2. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. asu.elsevierpure.com [asu.elsevierpure.com]

- 4. Odor Coding in Insects - The Neurobiology of Olfaction - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Insect pheromones - Wikipedia [en.wikipedia.org]

- 6. (R)-3-hydroxyhexan-2-one is a major pheromone component of Anelaphus inflaticollis (Coleoptera: Cerambycidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (R)-3-hydroxyhexan-2-one is a major pheromone component of Anelaphus inflaticollis (Coleoptera: Cerambycidae). | Sigma-Aldrich [merckmillipore.com]

Methodological & Application

Application Notes and Protocols: "Hept-3-en-2-one" as a Michael Acceptor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hept-3-en-2-one is a versatile α,β-unsaturated ketone that serves as an excellent Michael acceptor in organic synthesis. The presence of the conjugated system, consisting of a carbon-carbon double bond and a carbonyl group, renders the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity makes this compound a valuable building block for the synthesis of diverse molecular architectures, including 1,5-dicarbonyl compounds, γ-nitro ketones, β-amino ketones, and β-thio ketones. These products are often key intermediates in the synthesis of pharmaceuticals and other biologically active molecules. This document provides detailed application notes and experimental protocols for the Michael addition of various nucleophiles to this compound.

General Reaction Mechanism

The Michael addition reaction is a conjugate 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). The reaction proceeds via a nucleophilic attack on the β-carbon of the enone system, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate yields the final Michael adduct.

Caption: General mechanism of the Michael addition reaction.

Experimental Workflow

A typical experimental workflow for a Michael addition reaction involving this compound is outlined below. The specific conditions, such as solvent, temperature, and catalyst, will vary depending on the nucleophile used.

Caption: General experimental workflow for a Michael addition.

Applications in Organic Synthesis

Addition of Carbon Nucleophiles

The addition of carbon nucleophiles, such as enolates derived from 1,3-dicarbonyl compounds (e.g., diethyl malonate) or nitroalkanes, is a powerful method for C-C bond formation. The resulting products are valuable intermediates for the synthesis of more complex molecules.

Quantitative Data Summary: Addition of Carbon Nucleophiles (Note: Data presented here is representative for α,β-unsaturated ketones and may require optimization for this compound.)

| Nucleophile | Catalyst/Base | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |

| Diethyl Malonate | Sodium Ethoxide | Ethanol | 1 | Reflux | ~90 | [1] |

| Nitromethane | DBU | CH₂Cl₂ | 2 | RT | >95 | [1] |

| Acetone | (S)-DPEN | Toluene | 12 | 0 | 92 | [1] |

Experimental Protocol: Base-Catalyzed Addition of Diethyl Malonate

This protocol is adapted from a general procedure for Michael additions.[1]

-

Reaction Setup: To a 100-mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 25 mL of absolute ethanol.

-

Reagent Addition: Add this compound (10 mmol, 1.0 eq) and diethyl malonate (11 mmol, 1.1 eq) to the flask.

-

Catalyst Introduction: Carefully add a catalytic amount of sodium ethoxide (e.g., 1 mol%) to the stirring solution.

-

Reaction: Heat the mixture to a gentle reflux and maintain for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into 50 mL of ice-cold water. If the product precipitates, collect it by vacuum filtration. If it separates as an oil, extract the aqueous mixture with diethyl ether (3 x 25 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield diethyl 2-(3-oxoheptan-4-yl)malonate.

Aza-Michael Addition: Synthesis of β-Amino Ketones